

# Natural Sources and Structural Diversity

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## Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

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Brominated tryptamines are a class of alkaloids found in nature, particularly in marine organisms.

- **Marine Sponge Discovery:** A chemical investigation of the sponge *Narrabeena nigra* from the Futuna Islands identified **18 brominated alkaloids**, including seven new bromotryptamine derivatives and one new bromotyramine derivative [1]. This underscores marine sponges as a rich source of structural diversity in this compound class.
- **Representative Compounds:** The isolated compounds provide examples of different structural modifications. Key structures include:
  - **5,6-dibromo-N,N-dimethyltryptamine (9)** [1]
  - **5,6-dibromo-N-methyltryptamine (10)** [1]
  - **5,6-dibromotryptamine (11)** [1]
  - **6-bromo-N-methyltryptamine (12)** [1]
  - **6-bromotryptamine (13)** [1]

## Pharmacological Profile of 5-Br-DMT

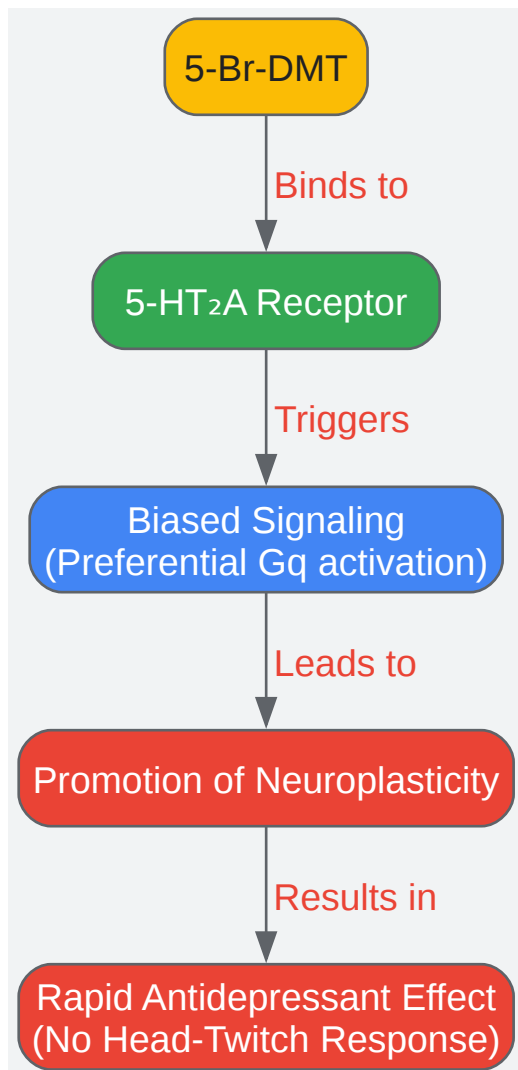
A recent seminal study provides a comprehensive pharmacological characterization of a novel class of halogenated DMT derivatives, with a focus on **5-Bromo-N,N-dimethyltryptamine (5-Br-DMT)** [2].

## Key Findings and Mechanisms

- **Receptor Activity:** 5-Br-DMT activates the serotonin 2A receptor (5-HT<sub>2A</sub>-R) but exhibits **biased agonism**. It shows a preference for specific signaling pathways within the 5-HT<sub>2A</sub>-R cascade (likely G<sub>q</sub>-mediated), which is proposed to underlie its unique behavioral effects [2].

- **Non-Hallucinogenic Profile:** In mice, 5-Br-DMT **did not induce the head-twitch response (HTR)**, a behavioral correlate of the hallucinogenic effects of psychedelics in humans. This suggests it has a low potential for causing perceptual disturbances [2].
- **Psychoplastic Effects:** The compound demonstrates a strong ability to promote neuroplasticity:
  - **In vitro:** It promoted dendritic growth in cultured cortical neurons [2].
  - **In vivo:** It upregulated key immediate early genes (IEGs) associated with neuroplasticity, including *Arc*, *Egr-1*, *Egr-2*, and *Egr-3*, in the mouse prefrontal cortex and hippocampus [2].
- **Rapid Antidepressant Efficacy:** In a mouse model of stress-induced depression, a single dose of 5-Br-DMT (10 mg/kg, i.p.) produced a significant and rapid reduction in depressive-like behaviors [2].

The following diagram illustrates the proposed signaling pathway and neuroplastic effects of 5-Br-DMT based on the study findings [2]:



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Proposed mechanism of action for the antidepressant effects of 5-Br-DMT.

## Quantitative Data Comparison of Halogenated DMT Analogs

The study compared 5-Br-DMT with other halogenated derivatives. The table below summarizes key comparative data [2]:

**Table 1: In Vitro and In Vivo Profile of Halogenated DMT Analogs**

Compound	5-HT~2A~R Affinity (K~i~, nM)	5-HT~1A~R Affinity (K~i~, nM)	Functional Activity	Head Twitch Response (in vivo)	Key Neuroplasticity Markers
5-F-DMT	Information Missing	Information Missing	Information Missing	Information Missing	Information Missing
5-Cl-DMT	Information Missing	Information Missing	Information Missing	Information Missing	Information Missing
5-Br-DMT	Information Missing	Information Missing	5-HT~2A~R agonist (biased)	<b>Absent</b>	<b>Upregulated</b> (Arc, Egr-1, Egr-2, Egr-3)
DMT	Information Missing	Information Missing	5-HT~2A~R agonist	Present	Upregulated

Note: The specific  $K_i$  values for receptor affinity were not provided in the available article excerpt. The key finding is the differential behavioral outcome (Head Twitch Response) despite 5-HT~2A~R activation.

## Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key study [2].

## In Vitro Radioligand Binding Assays

- **Purpose:** To characterize compound affinity ( $K_i$ ) for human serotonin receptors (5-HT<sub>1A</sub>-R, 5-HT<sub>2A</sub>-R, 5-HT<sub>2B</sub>-R, 5-HT<sub>2C</sub>-R) and the serotonin transporter (SERT).
- **Key Steps:**
  - **Membrane Preparation:** Use membrane suspensions from CHO/K1 cells stably expressing the target human 5-HT receptor or HEK293 cells overexpressing the human SERT.
  - **Incubation:** Incubate test compounds with membrane suspensions and a known concentration of a radioactive ligand (e.g., [<sup>3</sup>H]LSD for 5-HT<sub>2A</sub>-R) in an appropriate assay buffer.
  - **Filtration and Measurement:** Terminate the reaction by rapid vacuum filtration to separate bound from unbound radioactivity. Measure the radioactivity in the filtrate using a scintillation counter.
  - **Data Analysis:** Determine  $K_i$  values by analyzing displacement curves of the radioactive ligand by the test compound.

## In Vivo Head Twitch Response (HTR)

- **Purpose:** To assess the hallucinogenic potential of the compounds in mice.
- **Key Steps:**
  - **Subjects:** Use male and/or female Swiss CD-1 mice (6-8 weeks old), randomly assigned to experimental groups in a blinded manner.
  - **Dosing:** Administer a single dose of the test compound (e.g., 10 mg/kg for 5-Br-DMT) or vehicle control via intraperitoneal (i.p.) injection.
  - **Behavioral Recording:** Place mice in individual observation chambers and record their behavior for a set period (e.g., 30 minutes) after administration.
  - **Scoring:** Count the number of characteristic head twitches, which are rapid, repetitive rotational movements of the head. The absence of HTR indicates low hallucinogenic potential.

## In Vivo Gene Expression Analysis

- **Purpose:** To measure the expression of plasticity-related immediate early genes (IEGs) in the brain.
- **Key Steps:**
  - **Treatment and Tissue Collection:** At a predetermined time after compound administration, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus). Snap-freeze the tissue in liquid nitrogen.
  - **RNA Extraction:** Homogenize the tissue and extract total RNA using a standard method (e.g., TRIzol reagent).

- **Reverse Transcription:** Synthesize complementary DNA (cDNA) from the extracted RNA.
- **Quantitative PCR (qPCR):** Perform qPCR using specific primers for target IEGs (e.g., *Arc*, *Egr-1*, *Egr-2*, *Egr-3*) and reference housekeeping genes (e.g., *Gapdh*).
- **Data Analysis:** Calculate the relative fold-change in gene expression in the treatment group compared to the control group using a method like the  $2^{-\Delta\Delta CT}$  method.

## Conclusion and Research Implications

The discovery and characterization of brominated tryptamines, particularly 5-Br-DMT, represent a significant advancement in neuropsychiatric drug discovery.

- **Therapeutic Potential:** 5-Br-DMT functions as a **non-hallucinogenic psychoplastogen**, separating the therapeutic fast-acting antidepressant effects from the undesired hallucinogenic effects associated with classical psychedelics [2].
- **SAR Insights:** The halogen substitution at the 5-position of the DMT structure is a critical modification that modulates receptor affinity, selectivity, and functional signaling bias, providing a valuable template for future rational drug design [2].
- **Novel Applications:** Beyond psychiatry, bromotryptamine derivatives are also being explored in other fields, such as the design of **novel anti-bladder cancer agents**, where they have shown potent cytotoxicity in vitro [3].

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## References

1. Bromotryptamine and Bromotyramine Derivatives from the ... [pmc.ncbi.nlm.nih.gov]
2. Neuropharmacology of halogenated DMT analogs [nature.com]
3. Design and synthesis of 3,4-seco-lupane triterpene ... [nature.com]

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